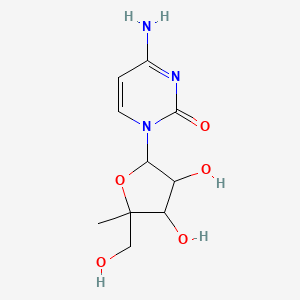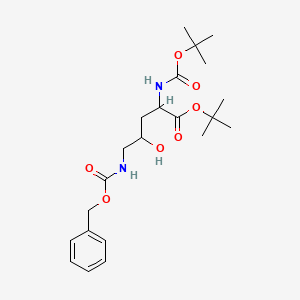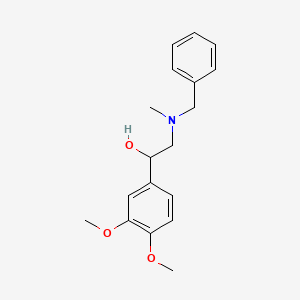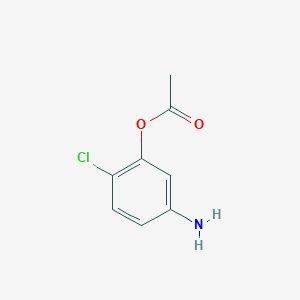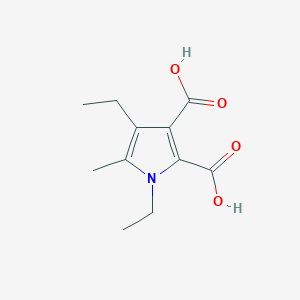
1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 1,4-diéthyl-5-méthyl-1H-pyrrole-2,3-dicarboxylique: est un composé organique appartenant à la famille des pyrroles. Les pyrroles sont des composés organiques aromatiques hétérocycliques, caractérisés par une structure cyclique à cinq chaînons composée de quatre atomes de carbone et d'un atome d'azote. Ce composé particulier se distingue par ses deux groupes acide carboxylique en positions 2 et 3, ainsi que ses substituants éthyle et méthyle en positions 1, 4 et 5, respectivement.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 1,4-diéthyl-5-méthyl-1H-pyrrole-2,3-dicarboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante est la synthèse du pyrrole de Knorr, qui implique la condensation d'α-amino cétones avec des β-céto esters. Les conditions de réaction nécessitent souvent des catalyseurs acides ou basiques et des températures élevées pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante. L'utilisation de réactifs de haute pureté et un contrôle rigoureux des conditions de réaction sont essentiels pour obtenir la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 1,4-diéthyl-5-méthyl-1H-pyrrole-2,3-dicarboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le cycle pyrrole en dérivés plus oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydropyrrole.
Substitution : Des réactions de substitution électrophile peuvent se produire au niveau de l'atome d'azote ou des atomes de carbone du cycle pyrrole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs électrophiles comme les halogènes (par exemple, le brome, le chlore) ou les chlorures de sulfonyle peuvent être utilisés dans des conditions acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'acide pyrrole-2,3-dicarboxylique, tandis que la réduction peut produire des dérivés de dihydropyrrole. Les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle pyrrole, conduisant à une large gamme de dérivés.
4. Applications de la recherche scientifique
L'acide 1,4-diéthyl-5-méthyl-1H-pyrrole-2,3-dicarboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et des voies métaboliques impliquant des dérivés de pyrrole.
Industrie : Le composé peut être utilisé dans la production de colorants, de pigments et d'autres produits chimiques spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 1,4-diéthyl-5-méthyl-1H-pyrrole-2,3-dicarboxylique implique son interaction avec diverses cibles moléculaires. Les groupes acide carboxylique peuvent former des liaisons hydrogène avec des molécules biologiques, influençant leur activité. Le cycle pyrrole peut participer à des interactions π-π avec les résidus aromatiques dans les protéines, affectant leur fonction. Les voies spécifiques impliquées dépendent du contexte dans lequel le composé est utilisé, tel que l'inhibition enzymatique ou la liaison aux récepteurs.
Applications De Recherche Scientifique
1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 1,4-diéthyl-5-méthyl-1H-pyrrole-2,4-dicarboxylique
- Acide 1,4-diéthyl-5-méthyl-1H-pyrrole-3,5-dicarboxylique
- Diester diéthylique de l'acide 1,4-diéthyl-5-méthyl-1H-pyrrole-2,3-dicarboxylique
Unicité
L'acide 1,4-diéthyl-5-méthyl-1H-pyrrole-2,3-dicarboxylique est unique en raison de son motif de substitution spécifique, qui influence sa réactivité chimique et son activité biologique. La présence de groupes éthyle et méthyle, ainsi que les fonctionnalités acide carboxylique, fournit un ensemble distinct de propriétés qui peuvent être exploitées dans diverses applications.
Propriétés
Numéro CAS |
91248-33-8 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1,4-diethyl-5-methylpyrrole-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-4-7-6(3)12(5-2)9(11(15)16)8(7)10(13)14/h4-5H2,1-3H3,(H,13,14)(H,15,16) |
Clé InChI |
SIFGLZWVRJTNHI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C(=C1C(=O)O)C(=O)O)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


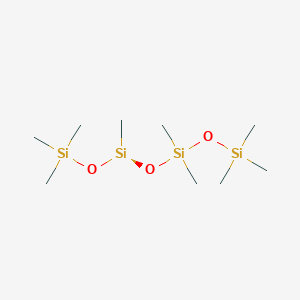
![2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12287513.png)

![2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride](/img/structure/B12287530.png)
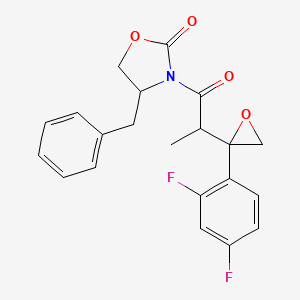
![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)
![6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione](/img/structure/B12287559.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)
